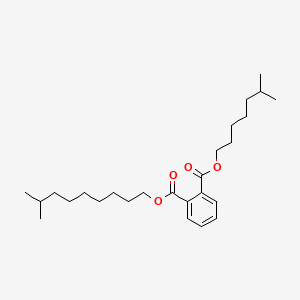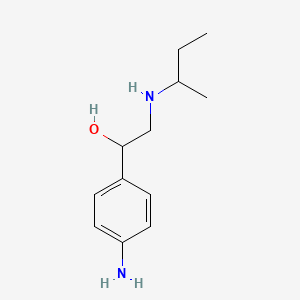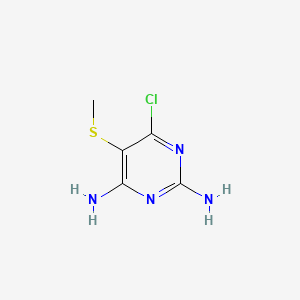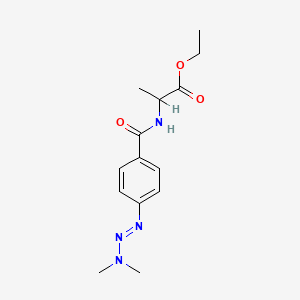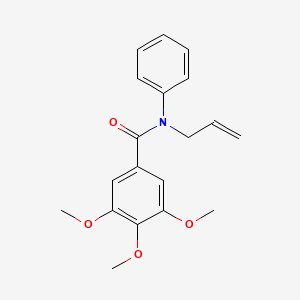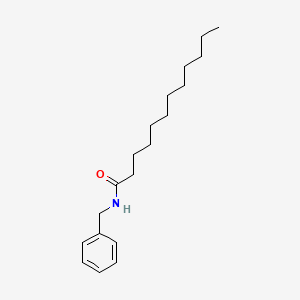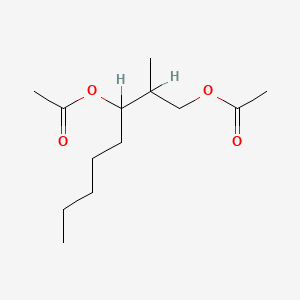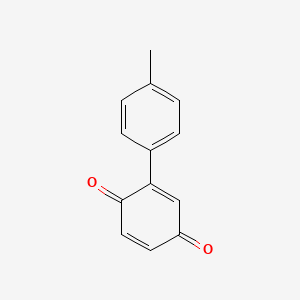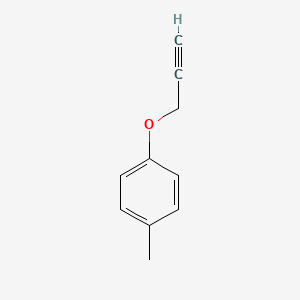
1-甲基-4-(丙-2-炔-1-氧基)苯
描述
1-Methyl-4-(prop-2-yn-1-yloxy)benzene, also known as propargyl ether, is an organic compound with the molecular formula C10H10O. It is a colorless liquid with a strong odor and is commonly used in organic synthesis reactions. The compound's unique structure and properties make it a valuable tool in scientific research.
科学研究应用
合成与优化
已开发出一种合成(丙-2-炔氧基)苯衍生物的方法,包括1-甲基-4-(丙-2-炔-1-氧基)苯。该过程涉及各种酚和苯胺衍生物与丙炔溴反应,产率较高(53-85%)。该方法的优点包括低成本、高产率和易获得化合物。有趣的是,电子吸引基团的存在增强了反应,而电子供给基团则不会。这些化合物显示出潜在的抗尿酶和抗细菌效果,对抗多种有害物质(Batool et al., 2014)。
生物评价
合成了一系列杂环系统,包括1-甲基-4-(丙-2-炔-1-氧基)苯衍生物,并对其抗癌活性进行了评估。一些衍生物表现出显著的细胞毒性,表明在癌症研究中具有潜在应用价值(Taia et al., 2020)。
晶体学研究
已对与1-甲基-4-(丙-2-炔-1-氧基)苯相关的化合物进行了晶体学研究,如3-(丙-2-炔-1-氧基)邻苯二腈。这些研究为了解这些化合物在各个领域的潜在应用,包括材料科学和药物设计,提供了见解(Jan et al., 2013)。
抗菌活性
使用1-甲基-4-(丙-2-炔-1-氧基)苯作为前体合成的化合物显示出有希望的抗菌活性。这突显了这些化合物在新型抗菌剂开发中的潜力(Ramesh et al., 2014)。
属性
IUPAC Name |
1-methyl-4-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-8-11-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUJJONWSYYYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315934 | |
| Record name | 1-methyl-4-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(prop-2-yn-1-yloxy)benzene | |
CAS RN |
5651-90-1 | |
| Record name | NSC298261 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-4-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



